2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a compound with significant importance in various scientific fields. . The second part of the compound is a nucleotide derivative, which plays a crucial role in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-amino-2-(hydroxymethyl)propane-1,3-diol: can be synthesized through the reduction of corresponding nitro compounds or catalytic hydrogenation methods.
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is synthesized through a series of phosphorylation reactions involving nucleoside intermediates.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly the hydroxyl groups in 2-amino-2-(hydroxymethyl)propane-1,3-diol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound acts as a buffer, maintaining the pH of solutions by neutralizing acids and bases. It interacts with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH .
Comparison with Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Tris(hydroxymethyl)aminomethane: A commonly used buffer in biochemistry.
Uniqueness:
Properties
Molecular Formula |
C22H49N8O23P3 |
---|---|
Molecular Weight |
886.6 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2 |
InChI Key |
UXNOYHQEVMMTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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